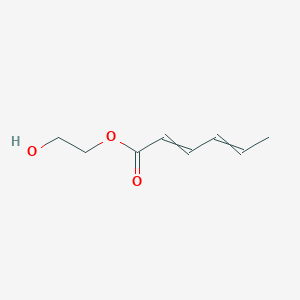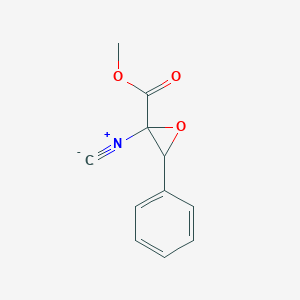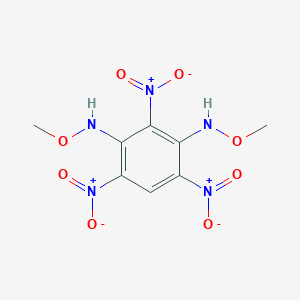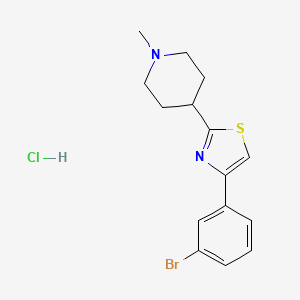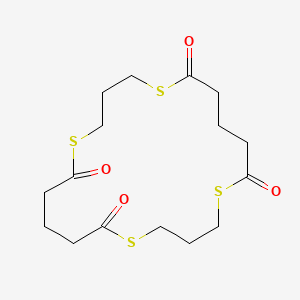
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is a macrocyclic compound with the molecular formula C16H24O4S4 It is characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone typically involves the cyclization of linear precursors containing thiol and carbonyl functional groups. One common method involves the reaction of a dithiol with a diacid chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and disulfides.
Applications De Recherche Scientifique
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone involves its interaction with molecular targets through its thiol and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, resulting in the modulation of their activity. The compound’s ability to form stable complexes with transition metals also plays a role in its mechanism of action, particularly in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,11,15-Tetraazacycloicosane-6,10,16,20-tetrone: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,5,11,15-Tetraoxacycloicosane-6,10,16,20-tetrone: Contains oxygen atoms instead of sulfur.
Uniqueness
1,5,11,15-Tetrathiacycloicosane-6,10,16,20-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and properties compared to its oxygen and nitrogen analogs. The sulfur atoms enhance the compound’s ability to form stable complexes with metals and participate in redox reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
89863-28-5 |
|---|---|
Formule moléculaire |
C16H24O4S4 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
1,5,11,15-tetrathiacycloicosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-6-14(18)22-10-4-12-24-16(20)8-2-7-15(19)23-11-3-9-21-13/h1-12H2 |
Clé InChI |
IJAZDBZAKVMPNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)SCCCSC(=O)CCCC(=O)SCCCSC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
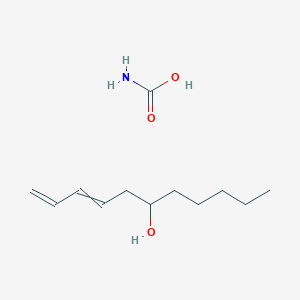
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
